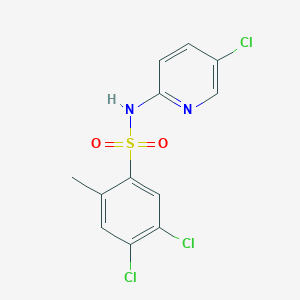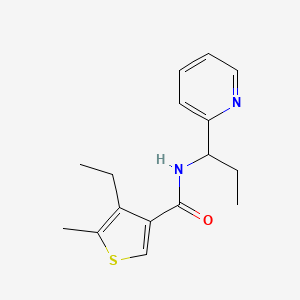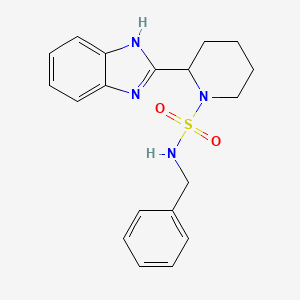![molecular formula C14H13IN2O2 B5367528 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide](/img/structure/B5367528.png)
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of ion channels and other membrane proteins.
Wirkmechanismus
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide acts as a non-specific blocker of ion channels by binding to the channel pore and preventing the flow of ions through the channel. It has been shown to bind to the extracellular vestibule of the CFTR channel, as well as the inner pore of the voltage-gated K+ channel. The exact mechanism of action of this compound on other ion channels is still being studied.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the secretion of chloride ions in epithelial cells, which is important for the regulation of ion and fluid transport in the lungs, intestines, and other organs. This compound has also been found to inhibit the proliferation and migration of cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is its non-specificity, which allows it to be used as a blocker of multiple ion channels. This makes it a valuable tool in the study of ion channel function and regulation. However, the non-specificity of this compound can also be a limitation, as it may affect other cellular processes and lead to off-target effects.
Zukünftige Richtungen
There are many future directions for research involving 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide. One area of interest is the development of more specific blockers of ion channels, which would allow for more precise manipulation of ion channel function. Another area of interest is the use of this compound as a potential anti-cancer agent, which would require further study of its effects on cancer cells. Additionally, the physiological and pathophysiological processes involving ion channels and their regulation are still being studied, and this compound will likely continue to be a valuable tool in these areas of research.
Conclusion
In conclusion, this compound, or this compound, is a valuable tool in scientific research, particularly in the study of ion channels and other membrane proteins. Its non-specificity allows it to be used as a blocker of multiple ion channels, but also presents limitations in terms of off-target effects. Future research on this compound will likely focus on developing more specific blockers of ion channels, studying its potential as an anti-cancer agent, and further investigating the physiological and pathophysiological processes involving ion channels and their regulation.
Synthesemethoden
The synthesis of 1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide involves the reaction of 4-nitrostyrene with 2-methylpyridine in the presence of iodine. The resulting product is then purified using column chromatography. The chemical structure of this compound is shown below:
Wissenschaftliche Forschungsanwendungen
1-methyl-2-[2-(4-nitrophenyl)vinyl]pyridinium iodide is primarily used as a blocker of ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been found to inhibit other ion channels such as the voltage-gated K+ channel and the calcium-activated K+ channel. This compound is a valuable tool in the study of ion channel function and regulation, as well as the physiological and pathophysiological processes that involve these channels.
Eigenschaften
IUPAC Name |
1-methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2O2.HI/c1-15-11-3-2-4-13(15)8-5-12-6-9-14(10-7-12)16(17)18;/h2-11H,1H3;1H/q+1;/p-1/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXHNILIWGGESE-HAAWTFQLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5367459.png)
![1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5367471.png)
![4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5367472.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-methoxyquinoline](/img/structure/B5367479.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5367484.png)
![1-(3,4-dimethoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5367486.png)
![(2S,5R)-2,5-dimethyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5367490.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5367496.png)
![4-({(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5367513.png)
![2-(1-piperidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5367518.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5367523.png)

